molecular formula C21H15ClN2O3S B3926311 3-chloro-N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-4-methoxybenzamide

3-chloro-N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-4-methoxybenzamide

Cat. No.: B3926311
M. Wt: 410.9 g/mol
InChI Key: OBKMVUWGRUDBGJ-UHFFFAOYSA-N
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Description

3-chloro-N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-4-methoxybenzamide is a complex organic compound that features a dibenzo[b,d]furan moiety

Properties

IUPAC Name

3-chloro-N-(dibenzofuran-3-ylcarbamothioyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c1-26-18-9-6-12(10-16(18)22)20(25)24-21(28)23-13-7-8-15-14-4-2-3-5-17(14)27-19(15)11-13/h2-11H,1H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKMVUWGRUDBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-4-methoxybenzamide typically involves multiple steps. One common approach starts with the preparation of dibenzo[b,d]furan derivatives. These derivatives can be synthesized via O-arylation reactions of substituted phenols, followed by cyclization of diaryl ethers .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-chloro-N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. For instance, it may inhibit protein tyrosine phosphatases, which play a role in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-4-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-4-methoxybenzamide
Reactant of Route 2
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3-chloro-N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-4-methoxybenzamide

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